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Diisopropyl trisulfide

Cat. No.: B1346795
CAS No.: 5943-34-0
M. Wt: 182.4 g/mol
InChI Key: WUZSBMCRYUJOEU-UHFFFAOYSA-N
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Description

Occurrence in Allium Species

Diisopropyl trisulfide is one of the many volatile sulfur compounds that contribute to the complex aroma and flavor profiles of Allium species, such as onions and their relatives. mdpi.comnih.gov These compounds are not present in the intact plant tissue but are rapidly formed when the plant cells are damaged, such as by cutting or crushing. This process involves the enzymatic breakdown of precursor compounds, cysteine sulfoxides, by alliinase. mdpi.comsrce.hr The resulting unstable intermediates then rearrange to form a variety of thiols, disulfides, and trisulfides, including this compound. mdpi.comsrce.hr

In the common onion (Allium cepa L.), this compound is a recognized volatile component. mdpi.comnih.govresearchgate.net While dipropyl disulfide is often the most dominant sulfur compound, this compound can be the second most prominent. mdpi.comresearchgate.net Its presence, along with other sulfur compounds, contributes to the pungent and characteristic aroma of fresh onions. nih.gov Studies analyzing the headspace of freshly cut onions have consistently identified this compound as part of the complex mixture of volatile organic compounds. mdpi.comsrce.hrresearchgate.net

Research has shown that the triploid hybrid onion, Allium cornutum, exhibits a particularly high abundance of this compound. mdpi.comnih.gov In comparative studies with the common onion, A. cornutum was found to have higher levels of several key organosulfur compounds, with this compound being a predominant sulfide (B99878). mdpi.comsrce.hr This higher abundance is thought to be a result of the hybridization, leading to a greater concentration of the precursor cysteine sulfoxides. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) analysis of the headspace of various Allium species has qualitatively identified a range of volatile sulfur compounds. mdpi.comresearchgate.netnih.gov In both Allium cepa and Allium cornutum, the major thiols and disulfides are qualitatively identical, with this compound being consistently detected. mdpi.comresearchgate.net Headspace solid-phase microextraction (HS-SPME) is a common technique used to capture and analyze these volatile compounds, confirming the presence of this compound among the key sulfides responsible for the distinct aromas. mdpi.comsrce.hr

Table 1: Predominant Sulfides in the Headspace of Allium cornutum

CompoundPredominance
Dipropyl disulfidePredominant
This compound Predominant
(Z)-prop-1-enyl propyl trisulfidePredominant
(E)-prop-1-enyl propyl trisulfideMinor
Methyl methylthiomethyl disulfideMinor
Allyl propyl disulfideMinor
Data sourced from a comparative study of Allium species. mdpi.com

Broad Detection in Diverse Food Sources and Natural Products

This compound is a volatile sulfur compound that has been identified in a variety of natural sources, contributing to their characteristic aromas. Its presence is particularly well-documented in the plant kingdom, most notably within the Allium genus.

Research employing gas chromatography-mass spectrometry (GC-MS) has consistently detected this compound in different onion species. In a comparative study of triploid onion (Allium cornutum) and common onion (Allium cepa), this compound was found to be a predominant sulfide in both. mdpi.comnih.govresearchgate.net The abundance of this compound, along with others like dipropyl disulfide and (Z)-prop-1-enyl propyl trisulfide, is linked to the enzymatic breakdown of cysteine sulfoxide (B87167) precursors when the onion tissue is disrupted. mdpi.comsabraojournal.org While present in both, the relative percentage of this compound can vary between species, with one study reporting a higher concentration in Allium cepa compared to Allium cornutum. sabraojournal.org

Beyond the plant kingdom, this compound has been identified in the aquatic environment. It is produced by the cyanobacterium Microcystis flos-aquae. oup.compsu.edu Studies of Lake Neusiedl in Austria during a cyanobacterial bloom revealed that diisopropyl disulfide and this compound were the primary sulfur compounds present in the open water. oup.compsu.edu Laboratory cultures of isolated M. flos-aquae strains confirmed their role in producing these isopropylthio compounds, which were not synthesized by the related Microcystis aeruginosa. oup.compsu.edu

The compound has also been tentatively identified in fruits, such as the blood orange. jfda-online.com Furthermore, its role as a volatile compound extends to cooked meats, where complex reactions involving precursors like amino acids and lipids lead to the formation of a wide array of flavor compounds, including various sulfides. nih.govntou.edu.tw Fungi are another natural source; for instance, tomato roots infected with the fungus Fusarium oxysporum have been shown to emit dimethyl trisulfide, a related compound. frontiersin.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and designated it as a flavouring agent. inchem.orgfao.org

The following tables summarize the detection of this compound in various natural products based on research findings.

Table 1: Natural Sources of this compound

Natural Source Scientific Name Finding References
Common Onion Allium cepa Identified as a major volatile sulfur compound. mdpi.comsabraojournal.org
Triploid Onion Allium cornutum Identified as a major volatile sulfur compound. mdpi.comsabraojournal.org
Cyanobacterium Microcystis flos-aquae Produced as a volatile organic sulfur compound. oup.compsu.edu
Blood Orange Citrus sinensis Tentatively identified. jfda-online.com
Cooked Meat - Component of the volatile aroma profile. nih.govntou.edu.tw

Table 2: Relative Abundance of Volatile Compounds in Allium Species (%)

Compound Allium cornutum Allium cepa
Dipropyl disulfide 45.5 ± 0.01 31.9 ± 0.01
This compound 18.3 ± 0.21 24.6 ± 0.41
1-Propanethiol 14.1 ± 0.20 13.1 ± 0.31
(Z)-Prop-1-enyl propyl trisulfide 3.1 ± 0.11 2.8 ± 0.10
Methyl methylthiomethyl disulfide 2.8 ± 0.10 0.5 ± 0.04
(E)-Prop-1-enyl propyl trisulfide 0.7 ± 0.05 1.7 ± 0.10
cis-3,6-Diethyl-1,2,4,5-tetrathiane 0.4 ± 0.01 1.7 ± 0.12
trans-3,6-Diethyl-1,2,4,5-tetrathiane 1.8 ± 0.10 4.8 ± 0.21

Source: Adapted from Fredotovič et al., 2020. sabraojournal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S3 B1346795 Diisopropyl trisulfide CAS No. 5943-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-yltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S3/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSBMCRYUJOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SSSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208155
Record name Diisopropyl trisulfide
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Molecular Weight

182.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colourless to slightly yellowish liquid; sulfurous garlic-like aroma
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; 1% soluble in heptane; soluble in triacetin, soluble (in ethanol)
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.134-1.140
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5943-34-0
Record name Diisopropyl trisulfide
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Record name Diisopropyl trisulfide
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Record name Diisopropyl trisulfide
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Record name Diisopropyl trisulphide
Source European Chemicals Agency (ECHA)
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Record name DIISOPROPYL TRISULFIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Chemical Properties and Synthesis of Diisopropyl Trisulfide

Physical and Chemical Properties

Diisopropyl trisulfide is a volatile and flammable liquid. ontosight.ai Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₄S₃ ontosight.ai
Molecular Weight 182.4 g/mol scent.vn
Boiling Point (est.) 234°C scent.vn
Solubility Insoluble in water; soluble in ethanol (B145695), triacetin, and 1% soluble in heptane. scent.vn
Odor Profile Sulfurous, with notes of onion, alliaceous, garlic, green, and meaty. scent.vn

This table is interactive. Users can sort and filter the data.

Synthesis Methods in a Laboratory Setting

The laboratory synthesis of this compound typically involves the reaction of an isopropyl thiol precursor with a sulfur-transfer reagent. One common method is the reaction of isopropanethiol with sulfur chlorides, often in the presence of a base. ontosight.ai The specific reaction conditions and the purity of the reagents can influence the yield and purity of the final product. ontosight.ai Another approach involves the reaction of sulfur dioxide with 2-propanethiol (B166235) (isopropyl mercaptan) catalyzed by boron trifluoride etherate. oup.com

Synthetic Methodologies and Mechanistic Investigations

Chemical Synthesis Approaches for Diisopropyl Trisulfide

The synthesis of this compound, a significant organosulfur compound, is approached through various chemical methodologies. These methods leverage a range of sulfur-containing precursors and reaction conditions to achieve the desired trisulfide linkage. The following sections detail the primary synthetic routes, from classical reactions to more novel approaches, providing insight into the chemical principles and practical applications of each method.

Reaction of Sulfur Dichloride with Thiols

The reaction of sulfur dichloride (SCl₂) with thiols is a fundamental and versatile method for the formation of trisulfides. This approach can be adapted for the synthesis of both symmetrical and unsymmetrical trisulfides. In the context of this compound, isopropanethiol serves as the key thiol reagent. The general reaction involves the coupling of two thiol molecules with a single sulfur atom from sulfur dichloride.

The synthesis is typically carried out under mild conditions to afford the trisulfide in good yields. A key advantage of this method is its straightforward nature and the ready availability of the starting materials. However, a notable limitation is the potential for side reactions when using thiols that contain olefinic, hydroxylic, or aromatic groups, as sulfur dichloride can react with these functionalities. google.com

A general representation of this reaction is the synthesis of unsymmetrical trisulfides, which involves a two-step process. Initially, a phosphorodithioic acid derivative is reacted with sulfur dichloride, followed by the addition of a thiol, such as dodecane-1-thiol, to form an intermediate. This intermediate then reacts with another thiol to produce the final unsymmetrical trisulfide. This method is adaptable for various thiols, including those with sensitive functional groups like amino, hydroxy, and carboxy moieties. google.com

Reduction of Sulfur Dioxide with Thiols

The reduction of sulfur dioxide (SO₂) using thiols represents another pathway for the synthesis of sulfur-containing compounds. While traditional methods for creating sulfonyl derivatives often involve the oxidation of thiols, the reduction of SO₂ offers an alternative approach. researchgate.net The direct synthesis of this compound through the reduction of sulfur dioxide with isopropanethiol is not as commonly documented as other methods. However, the underlying chemistry involves the ability of thiols to act as reducing agents in the presence of a sulfur source. In a related context, the hydrolysis of disulfur (B1233692) dichloride (S₂Cl₂) is known to produce sulfur dioxide. ymdb.ca

Visible-light-driven reactions have emerged as a modern technique for the synthesis of compounds containing sulfur dioxide. These methods often involve the generation of sulfonyl radicals from various precursors, which can then participate in further reactions. For instance, alkyl halides can be reacted with a vinyl sulfonyl fluoride (B91410) in the presence of a photocatalyst to generate sulfonyl compounds. researchgate.net Although not a direct synthesis of trisulfides, this illustrates the reactivity of sulfur dioxide and its derivatives in forming sulfur-carbon bonds.

Reactions Involving Bunte Salts with Sulfide (B99878) or Mercaptide Reagents

The use of Bunte salts, which are S-alkyl or S-aryl thiosulfates, provides a well-established route to trisulfides. These salts are typically prepared by the reaction of an alkyl halide with sodium thiosulfate. For the synthesis of this compound, isopropyl bromide would be the corresponding alkyl halide.

The general process involves the reaction of the Bunte salt with a sulfide or mercaptide reagent. For instance, reacting a Bunte salt with sodium sulfide (Na₂S) can lead to the formation of a symmetrical trisulfide. The reaction conditions, such as temperature and solvent, can be tuned to selectively favor the formation of the trisulfide over the corresponding disulfide. Research has shown that conducting the reaction at a lower temperature, such as 0°C, can significantly enhance the yield of the trisulfide while minimizing the formation of disulfide byproducts.

A patent for the preparation of diallyl trisulfide outlines a similar process where a Bunte salt is prepared from allyl chloride and sodium thiosulfate, which is then decomposed with sodium hydrosulfide (B80085) to yield the trisulfide. This methodology is applicable to the synthesis of other symmetrical trisulfides, including this compound, by substituting the appropriate alkyl halide.

Reactant 1Reactant 2ProductKey ConditionReference
Isopropyl Bunte SaltSodium SulfideThis compoundLow Temperature (e.g., 0°C)
Alkyl HalideSodium ThiosulfateBunte SaltAqueous Solution
Bunte SaltSodium HydrosulfideTrisulfide30-50°C

Synthesis via Isopropanethiol and Sulfur-Containing Precursors

The synthesis of this compound can be achieved through the reaction of isopropanethiol with various sulfur-containing precursors. This approach is versatile, with the choice of precursor influencing the reaction conditions and outcomes.

One of the most direct methods involves the reaction of isopropanethiol with a suitable sulfur transfer reagent. For example, novel methods for synthesizing symmetrical trisulfides utilize organophosphorus compounds as intermediates. In one such method, a (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivative is prepared and subsequently reacted with a thiol, such as isopropanethiol, to yield the symmetrical trisulfide. This approach is noted for its mild conditions and high yields, avoiding the formation of undesirable polysulfide side products.

Another approach involves the aerobic oxidation of thiols catalyzed by an organodiselenide, which produces disulfides but highlights the reactivity of thiols in forming sulfur-sulfur bonds. Furthermore, the reaction of thiols with elemental sulfur in the presence of a surfactant in aqueous micelles has been demonstrated as a green procedure for generating disulfides, which are intermediates in some trisulfide syntheses.

Isopropanethiol ReactantSulfur PrecursorProductMethod HighlightsReference
Isopropanethiol(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivativeThis compoundMild conditions, high yields
IsopropanethiolElemental Sulfur (in micelles)Diisopropyl Disulfide (intermediate)Green chemistry approach

Preparation from Diisopropyl Sulfide and Disulfur Dichloride

The reaction between diisopropyl sulfide and disulfur dichloride (S₂Cl₂) provides a direct route to sulfur-rich compounds, and can be a method for synthesizing precursors to or derivatives of this compound. This reaction often leads to the formation of complex sulfur-containing heterocycles, but under controlled conditions, it can be steered towards the desired trisulfide linkage.

Research has shown that the reaction of diisopropyl sulfide with S₂Cl₂ in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can yield various sulfur-containing products. The specific products formed can be influenced by the reaction conditions and the presence of other reagents. For example, if the reaction is performed in the presence of diisopropyl disulfide, certain dithiolethiones can be obtained selectively. This indicates a complex reaction pathway where diisopropyl sulfide is activated by S₂Cl₂ to form reactive intermediates that can then lead to a variety of sulfur-containing molecules.

Mechanistic Studies of this compound Formation and Transformation

Accelerators play a crucial role in the vulcanization process of rubber, where the formation of crosslinks, including trisulfide bonds, is essential for developing the desired mechanical properties. benchchem.com Diisopropyl xanthogen disulfide itself can act as a superaccelerator for various types of rubber, including natural rubber and styrene-butadiene rubber. medchemexpress.com The mechanism of action for such accelerators involves the formation of crosslinks between polymer chains through the sulfur atoms in the compound. benchchem.com

Organic polysulfides, including dialkyl trisulfides, can undergo disproportionation reactions. acs.org This process involves the redistribution of sulfur atoms, leading to the formation of other polysulfides with different numbers of sulfur atoms in the chain. For instance, a trisulfide could disproportionate into a disulfide and a tetrasulfide. The stability of these compounds and the equilibrium between them are important considerations in their application and storage. acs.org

Trisulfides can undergo desulfurization to form the corresponding disulfides or thioethers. For example, dialkoxy dixanthogen (B1670794) disulfides can be desulfurized by cyanide to yield bis(alkoxythiocarbonyl)sulfides. wikipedia.org Another pathway involves the reaction of allylic disulfides with thiol groups, which, upon addition of a phosphine, can undergo a desulfurative sigmatropic rearrangement at room temperature to form thioethers. nih.gov The direct conversion of alcohols to thioethers can also be achieved using isothiouronium salts as deoxasulfenylating agents, a process that avoids the need for thiols. researchgate.net Furthermore, a photocatalytic method has been developed for the synthesis of α-sulfide disulfides from thioethers and a bilateral disulfurating reagent. nih.gov

Thiosulfonates are key compounds in sulfur chemistry and can be involved in reactions that are analogous to those of trisulfides. They can be synthesized from thiols, and the reaction conditions can be controlled to selectively produce either diaryl disulfides or diaryl thiosulfonates. nih.gov Thiosulfonates react readily with thiols to form asymmetric disulfides. rsc.org This reactivity is utilized in various applications, including the functionalization of polymers and the modification of proteins. rsc.org The interaction of thiosulfonates with thiol-containing molecules like glutathione (B108866) is an important aspect of their biological activity. biointerfaceresearch.com

Kinetic studies of related isopropyl-containing sulfur compounds provide insights into the reaction mechanisms of sulfur compounds in general. For instance, the study of nucleophilic substitution reactions of diisopropyl chlorothiophosphate with anilines in acetonitrile (B52724) revealed a concerted mechanism. osti.gov Deuterium kinetic isotope effects (DKIEs) were used to probe the transition state of the reaction, suggesting a primary normal effect for diisopropyl chlorothiophosphate, which is consistent with a frontside attack involving a hydrogen-bonded, four-center-type transition state. osti.gov In contrast, studies on dimethyl thiophosphinic chloride with anilines showed secondary inverse DKIEs, suggesting a backside attack. researchgate.net These studies highlight how the steric and electronic effects of the alkyl groups (in this case, isopropyl versus methyl) can influence the reaction pathway. osti.govresearchgate.net

Advanced Analytical Methodologies for Diisopropyl Trisulfide

Chromatographic Techniques

Chromatographic methods are essential for separating diisopropyl trisulfide from complex mixtures, allowing for its precise detection and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. srce.hrceriumlabs.com This method combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint," allowing for definitive identification. ceriumlabs.com For enhanced specificity, the fragmentation patterns obtained can be compared to reference libraries like the NIST library.

GC-MS has been successfully applied to identify and measure trace sulfur compounds in various matrices, including isopropyl alcohol. ceriumlabs.com The technique's ability to provide both retention time data from the GC and mass spectral data from the MS makes it a robust tool for the unequivocal identification of this compound, even in the presence of interfering substances.

Gas Chromatography (GC) with Flame Photometric Detection (FPD)

Gas chromatography with a flame photometric detector (GC-FPD) is a highly selective method for the detection of sulfur-containing compounds. utah.govosti.gov The FPD is specifically designed to respond to compounds that produce chemiluminescent species when burned in a hydrogen-rich flame. For sulfur compounds, the emission of S₂ species is monitored at a specific wavelength, providing a high degree of selectivity.

This technique is particularly useful for analyzing samples where the matrix is complex and could interfere with less selective detectors. utah.gov The selectivity of the FPD minimizes the impact of co-eluting non-sulfur compounds, simplifying the chromatogram and enhancing the detection of sulfur-containing analytes like this compound. osti.gov GC-FPD has been employed for the analysis of chemical agents and their degradation products in environmental samples, demonstrating its reliability for detecting specific sulfur compounds. utah.govepa.gov The method's identification is based on a combination of the solvent extractability of the compound, its specific GC retention time, and the characteristic response from the sulfur-sensitive detector. utah.gov

Headspace Solid-Phase Microextraction (HS-SPME) Coupled to GC

Headspace solid-phase microextraction (HS-SPME) is a simple, solvent-free sample preparation technique that is often coupled with GC for the analysis of volatile organic compounds (VOCs) from solid, liquid, and gaseous samples. srce.hrresearchgate.netfrontiersin.org This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. srce.hr

The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis, typically by MS. frontiersin.orgresearchgate.net The choice of fiber coating is crucial and can be optimized to selectively extract target analytes. nih.gov For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of VOCs. srce.hr HS-SPME-GC-MS has been successfully used to characterize the aroma profiles of various natural products, where sulfur compounds are key contributors. frontiersin.orgresearchgate.net The main advantages of HS-SPME are its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly approach. srce.hrnih.gov

High-Performance Liquid Chromatography (HPLC) for Trisulfide Quantification in Complex Matrices

While gas chromatography is more common for volatile sulfur compounds, high-performance liquid chromatography (HPLC) can be a valuable tool for the analysis of trisulfides, especially in complex or non-volatile matrices. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of sulfur compounds that are not amenable to GC or require derivatization, HPLC provides a robust alternative. nih.gov When coupled with a mass spectrometer (LC-MS), it offers high sensitivity and specificity for the detection and quantification of trisulfides. google.comnih.gov A triple-tandem quadrupole mass spectrometer, for instance, can effectively eliminate matrix interference and achieve low detection limits. google.com HPLC methods have been developed for the quantification of various dialk(en)yl polysulfides in commercial products, demonstrating the technique's utility in analyzing complex mixtures containing these sulfur compounds. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity. The protons of the two isopropyl groups are chemically equivalent. The spectrum would show a doublet for the six methyl (CH₃) protons and a septet for the two methine (CH) protons, resulting from spin-spin coupling. The chemical shifts of these signals are characteristic of the isopropyl groups attached to a sulfur atom.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For this compound, two distinct signals are expected: one for the methyl carbons and another for the methine carbons of the isopropyl groups. The chemical shifts of these carbons are influenced by the electronegativity of the attached sulfur atoms and provide confirmation of the compound's carbon skeleton. acs.org

The following table summarizes the expected NMR data for this compound, although experimental values can vary slightly depending on the solvent and instrument parameters.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~1.3Doublet-CH(CH ₃)₂
¹H~3.0Septet-CH (CH₃)₂
¹³C~23Singlet-CH(C H₃)₂
¹³C~45Singlet-C H(CH₃)₂

This table presents typical approximate chemical shifts. Actual values may vary.

NMR spectroscopy is crucial for confirming the molecular structure of synthesized this compound and for assessing its purity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture on a chromatographic column and then introduced into the mass spectrometer. Upon entering the ion source, molecules are ionized, commonly by electron impact (EI), which causes them to fragment into a pattern of smaller, charged ions. This fragmentation pattern is characteristic of the molecule's structure and serves as a "fingerprint" for identification by comparing it to spectral libraries.

For organosulfur compounds, fragmentation often occurs at the sulfur-sulfur and carbon-sulfur bonds. While a specific mass spectrum for this compound is not widely published, related trisulfides like dimethyl trisulfide (DMTS) are known to undergo significant fragmentation. escholarship.orgresearchgate.net The fragmentation of this compound is expected to involve the loss of isopropyl and propyl fragments, as well as units of sulfur, leading to a series of characteristic peaks. The molecular ion peak (M+), if observable, would correspond to the intact molecule's mass.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring mass-to-charge ratios with extremely high accuracy (typically to within 0.005 Da). nih.gov This precision allows for the determination of a molecule's exact elemental formula. For this compound (C₆H₁₄S₃), HRMS can distinguish its molecular formula from other potential compounds that might have the same nominal mass but a different elemental composition. This capability is invaluable for confirming the identity of the compound in complex matrices where multiple substances may co-elute or have similar fragmentation patterns. Techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) can provide real-time measurements and high-resolution data, though significant fragmentation of polysulfides can complicate analysis. escholarship.orgresearchgate.netcopernicus.org

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value/Information
Molecular Formula C₆H₁₄S₃
Nominal Mass 182 g/mol
Exact Mass (for HRMS) 182.0257 u
Typical Ionization Method Electron Impact (EI)
Expected Fragmentation Cleavage of C-S and S-S bonds
Common Analytical Setup Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu For this compound, the IR spectrum would be characterized by absorptions corresponding to its alkane and trisulfide moieties.

The most prominent peaks would arise from the C-H bonds of the isopropyl groups. These include:

C-H stretching vibrations from the sp³-hybridized carbons, typically appearing in the 2850-3000 cm⁻¹ region. msu.edu

C-H bending vibrations , which would be found in the fingerprint region (below 1500 cm⁻¹), specifically around 1450-1375 cm⁻¹. pg.edu.pl

Vibrations involving the sulfur atoms are generally weaker and can be more difficult to identify.

C-S stretching vibrations for sulfides typically appear in the range of 600-800 cm⁻¹. For a related compound, diisopropyl sulfide (B99878), a C-S stretch is noted around 600-700 cm⁻¹.

S-S stretching vibrations in polysulfides are notoriously weak and fall in the 400-500 cm⁻¹ range. These absorptions are often difficult to observe and may be obscured by other peaks in the fingerprint region.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intensity
C-H (Alkyl) Stretching2850 - 3000Strong
C-H (Alkyl) Bending1450 - 1375Medium
C-S (Sulfide) Stretching600 - 800Weak to Medium
S-S (Trisulfide) Stretching400 - 500Weak

Challenges in Quantitative Analysis of Volatile Organosulfur Compounds

The accurate quantification of volatile organosulfur compounds (VOSCs) like this compound presents significant analytical challenges due to their inherent chemical and physical properties. researchgate.netwur.nl

A primary difficulty is their high reactivity and thermal instability . Many VOSCs can degrade or rearrange upon heating, such as in the injection port of a gas chromatograph. researchgate.net This can lead to the formation of artifacts, where the compounds detected are not those originally present in the sample. For instance, polysulfides can decompose into smaller sulfide and disulfide species.

Furthermore, VOSCs are prone to adsorption onto surfaces . They can react with or adsorb to metal surfaces within sampling equipment and analytical instruments, such as canisters and transfer lines. escholarship.orgresearchgate.netcopernicus.org This leads to sample loss and underestimation of the compound's concentration. Passivating surfaces or using all-glass or specially treated systems is often necessary to obtain accurate results.

Matrix effects also pose a significant problem. In complex samples such as food, beverages, or environmental matrices, other components can interfere with the analysis. For example, high concentrations of ethanol (B145695) in alcoholic beverages can decrease the sensitivity of headspace extraction methods like solid-phase microextraction (SPME). researchgate.net

Finally, the low concentrations at which these compounds are often found require highly sensitive detection methods. While sulfur-selective detectors like the Flame Photometric Detector (FPD) are commonly used with GC, they can suffer from signal quenching by co-eluting hydrocarbons, complicating quantification. wur.nl Pre-concentration techniques are often employed, but these can introduce their own set of issues, including incomplete trapping of highly volatile compounds or analyte loss during thermal desorption. researchgate.netwur.nl

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and energetic properties of molecules from first principles. DFT methods are used to determine optimized molecular geometries, vibrational frequencies, reaction energies, and activation barriers.

For simple organic trisulfides, DFT calculations have been employed to investigate reaction mechanisms. For instance, studies on the thiolate-trisulfide exchange reaction have used DFT to map out the potential energy surface. kaust.edu.sa These calculations indicate that the reaction can proceed through different pathways, such as an addition-elimination mechanism or a direct SN2 displacement, depending on the substituents on the sulfur atoms. kaust.edu.sa For a hypothetical reaction involving a simple trisulfide, DFT can compute the key parameters that govern its reactivity.

While specific DFT data for diisopropyl trisulfide is scarce, calculations on analogous molecules like dimethyl trisulfide provide valuable benchmarks. These studies help in understanding the fundamental properties of the trisulfide linkage, which can be extrapolated to more complex structures.

Table 1: Representative Theoretical Parameters for a Generic Dialkyl Trisulfide (R-SSS-R') based on DFT Calculations This table is illustrative and provides typical values for simple alkyl trisulfides as a basis for understanding the potential properties of this compound.

ParameterDescriptionTypical Calculated Value
S-S Bond Length The distance between adjacent sulfur atoms in the trisulfide chain.2.05 - 2.08 Å
S-S-S Bond Angle The angle formed by the three sulfur atoms.107° - 110°
C-S-S-S Dihedral Angle The torsional angle defining the conformation around the C-S bond.70° - 90°
S-S Bond Dissociation Energy The energy required to break one of the sulfur-sulfur bonds.30 - 45 kcal/mol

Application of DFT to this compound would allow for a precise determination of its conformational isomers and the energy barriers separating them. Furthermore, it could be used to calculate properties such as the molecule's dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity with other chemical species. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. chemrxiv.org MD simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion. chemrxiv.org

In the context of sulfur-containing biomolecules, MD simulations have been instrumental. For example, simulations of proteins containing cysteine trisulfide bridges have revealed how the local environment affects the accessibility of the trisulfide bond to reactants. nih.gov These simulations can model solvent effects and electrostatic interactions that guide the approach of a nucleophile to a specific sulfur atom within the trisulfide chain. nih.gov

Although no specific MD simulation studies on this compound have been reported, this technique could be applied to understand its behavior in various solvents. Key applications would include:

Conformational Sampling: Identifying the most stable and frequently accessed three-dimensional structures of the molecule in solution.

Solvation Analysis: Characterizing the structure of the solvent around the molecule and calculating the free energy of solvation.

Intermolecular Interactions: Simulating how this compound interacts with other molecules, surfaces, or interfaces, which is relevant for its application as a flavoring agent or in materials science.

Theoretical Prediction of Reactivity and Stability

Theoretical models are crucial for predicting the chemical reactivity and stability of trisulfides. Computational studies have shed light on the mechanisms of trisulfide degradation and exchange reactions. A notable theoretical insight from studies on the spontaneous metathesis (scrambling) of organic trisulfides is the proposed involvement of a highly reactive thiosulfoxide intermediate. chemrxiv.org This non-linear isomer, containing an S=S double bond, is calculated to be higher in energy than the linear trisulfide but provides a low-energy pathway for the exchange of alkyl groups between two different trisulfide molecules. chemrxiv.org

The stability of trisulfides can also be assessed computationally by calculating the thermodynamics of potential decomposition pathways. For biological trisulfides, studies have shown that stability is highly dependent on pH and the presence of other molecules like amines. acs.orgnih.gov Computational models can predict the half-lives and degradation products by calculating the energy barriers for reactions such as elimination or reduction. For this compound, theoretical calculations could predict its stability under various conditions by modeling its reactions with nucleophiles, radicals, or electrophiles.

Table 2: Illustrative Computational Data for Trisulfide Reactivity This table presents generalized findings from computational studies on simple organic trisulfides to illustrate how theoretical models predict reactivity.

Reaction / ProcessComputational MethodKey Theoretical Finding
Thiolate-Trisulfide Exchange DFTThe reaction proceeds via a low-energy addition-elimination pathway. kaust.edu.sa
Trisulfide Metathesis DFTA reactive thiosulfoxide intermediate is proposed to facilitate the reaction. chemrxiv.org
Reaction with H₂S ESI-MS / NMR / Equilibrium ModelingA dynamic equilibrium exists between H₂S, disulfides, thiols, and trisulfides. nih.gov
Amine-induced Degradation NMR / Kinetic ModelingTrisulfides can degrade to disulfides and elemental sulfur in the presence of amines. nih.gov

Computational Insights into Sulfur-Sulfur Bond Dynamics

The trisulfide bond (–S-S-S–) is a dynamic and reactive functional group. Computational methods provide a unique lens through which to view the intricate dynamics of this three-sulfur chain. Quantum mechanics/molecular mechanics (QM/MM) simulations, which treat a reactive core with high-level quantum chemistry and the surrounding environment with classical mechanics, have been particularly insightful.

In studies of the enzyme sulfide (B99878) quinone oxidoreductase, which contains a cysteine trisulfide cofactor, QM/MM modeling predicted that the terminal sulfur atom (Cys-379) is the primary electrophilic target for the initial nucleophilic attack by a sulfide anion. nih.gov This prediction was based on calculations of local softness and electrostatics, demonstrating the power of computational methods to pinpoint reactivity within a multi-atom functional group. The study also calculated that the trisulfide configuration provides a massive rate enhancement (on the order of 10⁵) for the reaction compared to a disulfide, highlighting a significant catalytic advantage. nih.gov

For a simple molecule like this compound, similar computational analyses could be performed to understand the intrinsic reactivity of its sulfur-sulfur bonds. Such a study would likely reveal that the central sulfur atom is more electron-deficient and thus more susceptible to nucleophilic attack, while the terminal sulfur atoms are more susceptible to radical attack. Furthermore, advanced simulation techniques can now model the dynamic formation and breaking of sulfur-sulfur bonds, providing a more complete picture of the entire oxidative folding or reaction process. researchgate.net These computational tools offer a powerful approach to understanding the fundamental chemistry that governs the behavior of the trisulfide linkage in this compound.

Biochemical Roles and Mechanistic Implications Within Biological Systems Non Human Focus

Occurrence as a Volatile Component in Biologically Relevant Matrices

The table below summarizes the occurrence and sensory characteristics of diisopropyl trisulfide in foodstuffs.

FoodstuffCompoundSensory Descriptor
LeekThis compoundSulfurous, Garlic-like
OnionThis compoundSulfurous, Garlic-like

The production of this compound by microorganisms in aquatic environments is not well-documented in scientific literature. However, the microbial cycling of volatile organic sulfur compounds (VOSCs) is a significant process in these ecosystems. nih.govresearchgate.net Marine and freshwater microorganisms are known to produce a variety of VOSCs, with dimethyl sulfide (B99878) (DMS) and methanethiol (B179389) (MT) being the most extensively studied due to their roles in the global sulfur cycle and climate regulation. frontiersin.orgcopernicus.org

The formation of VOSCs in aquatic environments primarily occurs through the microbial degradation of sulfur-containing amino acids and the methylation of sulfide. nih.gov While the production of simple alkyl sulfides like DMS is common, the formation of more complex or branched-chain trisulfides such as this compound has not been a major focus of research. It is plausible that microbial metabolic pathways exist for the synthesis of such compounds, potentially as byproducts of the degradation of larger organic sulfur molecules. One study on a denitrifying marine bacterium, Thiobacillus sp. strain ASN-1, demonstrated its ability to degrade a range of alkyl sulfides, including dipropyl sulfide, under both aerobic and anaerobic conditions, suggesting a potential role for such bacteria in the cycling of these compounds if they are produced. nih.gov

Mechanistic Studies of Trisulfides in Biochemical Pathways

Direct mechanistic studies on this compound are scarce. Therefore, the following sections will discuss the general reactivity and biochemical implications of organic trisulfides, which can provide a framework for understanding the potential roles of this compound.

Organic trisulfides are key players in the chemistry of sulfane sulfur, which refers to sulfur atoms with an oxidation state of zero that are bonded to other sulfur atoms. mdpi.com These species, including trisulfides, are considered important biological reservoirs of sulfane sulfur. acs.orgnih.govnih.gov The central sulfur atom in a trisulfide linkage is electrophilic and can react with nucleophiles. nih.gov

Trisulfides can be formed in biological systems through various pathways, including the reaction of a persulfide with a thiol. They are also in equilibrium with their corresponding disulfides and elemental sulfur, a reaction that can be catalyzed by amines. acs.org This dynamic interplay suggests that trisulfides are not static molecules but are part of a network of interconverting sulfur species. The presence of a trisulfide bridge has also been identified as a post-translational modification in some proteins, although it is less common than disulfide bonds. researchgate.net

Organic trisulfides are recognized as potent donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. nih.gov The release of H₂S from trisulfides is typically triggered by the reaction with endogenous thiols, such as glutathione (B108866) (GSH). nih.govnih.gov The mechanism involves a thiol-disulfide exchange-like reaction where the thiol attacks one of the outer sulfur atoms of the trisulfide, leading to the formation of a persulfide intermediate, which can then release H₂S upon reaction with another thiol. nih.gov

Studies on diallyl trisulfide (DATS), a well-known component of garlic, have shown that it is a rapid H₂S donor in the presence of thiols. acs.orgresearchgate.net This reactivity is attributed to the sulfane sulfur atom in the trisulfide linkage. nih.gov Given its structural similarity, it is highly probable that this compound can also function as an H₂S donor through a similar thiol-mediated mechanism. The rate of H₂S release would likely be influenced by the steric hindrance of the isopropyl groups.

Organic trisulfides are reactive towards endogenous nucleophiles like thiols and amines. The reaction with thiols, as mentioned above, is a key step in their role as H₂S donors. Studies with biologically relevant trisulfides, such as those derived from cysteine and glutathione, have demonstrated that they react rapidly with their corresponding thiols. nih.gov

The stability of trisulfides is also influenced by the presence of amines. Research has shown that both primary and tertiary amines can catalyze the degradation of trisulfides to the corresponding disulfide and elemental sulfur. acs.orgnih.govnih.gov This suggests that in a biological environment rich in amino compounds, the lifespan of a trisulfide like this compound may be limited. The reactivity of the trisulfide linkage is a critical aspect of its biological function, allowing it to participate in redox signaling and the modulation of the cellular sulfane sulfur pool.

Role of this compound as a Constituent of Natural Product Mixtures Exhibiting General Biological Activities (e.g., Antioxidant Properties in Allium Extracts)

Scientific literature extensively documents the biological activities of various organosulfur compounds found in Allium species, such as garlic and onion. Compounds like diallyl trisulfide and dipropyl trisulfide have been the subject of numerous studies investigating their antioxidant, antimicrobial, and anti-inflammatory properties.

However, a thorough review of available scientific research reveals a significant lack of information specifically concerning the biochemical roles and mechanistic implications of This compound as a constituent of natural product mixtures. While some sources indicate the presence of this compound in plants of the Allium genus, such as leek and onion, there is no substantive body of research detailing its contribution to the general biological activities, including the antioxidant properties, of extracts from these or any other non-human biological systems. thegoodscentscompany.com

Consequently, detailed research findings, data on its antioxidant efficacy, or its role within the synergistic antioxidant effects of Allium extracts are not available in the current scientific literature. Further research is required to elucidate the potential biological significance of this compound in natural product mixtures.

Environmental Occurrence and Transformation Pathways

Environmental Presence in Various Matrices (e.g., Water, Soil)

Specific data on the environmental presence of diisopropyl trisulfide in matrices such as water and soil is not extensively documented in scientific literature. However, analogous organosulfur compounds, such as dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), have been detected in various environmental compartments. These compounds are known to be produced naturally through biological processes, such as the decomposition of sulfur-containing organic matter. For instance, DMDS and DMTS have been identified as volatile compounds released from certain types of vegetation and microbial activity in soil. It is plausible that this compound, with its branched alkyl structure, may also be present in trace amounts in environments where its precursors, such as isopropyl mercaptan, are available. The analysis of such compounds in environmental samples is challenging due to their volatility and potential for transformation.

Degradation Pathways in Environmental Systems

The degradation of this compound in the environment is expected to proceed through microbial, photochemical, and hydrolytic pathways. While specific studies on this compound are limited, the fate of other organic polysulfides provides insight into its likely transformation processes.

Table 1: Microbial Degradation of Related Organosulfur Compounds

CompoundDegrading Microorganisms (Examples)Environment
Dimethyl Sulfide (B99878) (DMS)Hyphomicrobium spp., Thiobacillus spp.Soil, Marine
Dimethyl Disulfide (DMDS)Pseudomonas spp., Bacillus spp.Soil, Sediments
Dimethyl Trisulfide (DMTS)Various soil bacteria and fungiSoil

This table presents examples of microorganisms known to degrade related sulfur compounds and is intended to be illustrative of potential pathways for this compound.

Organic trisulfides are susceptible to photochemical degradation upon exposure to sunlight. The energy from ultraviolet (UV) radiation can lead to the cleavage of the sulfur-sulfur bonds, which are the weakest bonds in the molecule. This photolytic cleavage can generate various reactive radical species. For polysulfides in general, photochemical reactions can lead to the formation of shorter-chain polysulfides, thiols, and other sulfur-containing compounds. chemrxiv.org The presence of photosensitizing agents in the environment, such as dissolved organic matter in water, can potentially accelerate the photodegradation of this compound. Continuous irradiation can lead to further degradation and depolymerization of any resulting polysulfide chains. chemrxiv.org

The hydrolytic stability of organic trisulfides can vary depending on the molecular structure and environmental conditions such as pH and temperature. While specific kinetic data for the hydrolysis of this compound is not available, studies on other organic polysulfides suggest that they can undergo hydrolysis, although the rates can be slow under neutral pH conditions. The stability of some biological trisulfides has been shown to be pH-dependent, with degradation being more rapid under certain pH conditions. nih.gov For instance, the degradation of glutathione (B108866) trisulfide is more rapid at pH 5.8 and 7.4 compared to other trisulfides. nih.gov The presence of the bulky isopropyl groups in this compound might sterically hinder the nucleophilic attack by water, potentially leading to a slower hydrolysis rate compared to linear trisulfides.

Table 2: Factors Influencing the Stability of Related Trisulfides

FactorInfluence on Stability
pH Degradation rates can be pH-dependent. nih.gov
Temperature Higher temperatures generally increase reaction rates.
Presence of Nucleophiles Thiols can react with trisulfides, leading to degradation. nih.gov

This table is based on general principles and studies of other organic trisulfides and may not directly reflect the specific kinetics of this compound.

Environmental Persistence and Mobility

The environmental persistence of this compound is determined by the interplay of the degradation pathways mentioned above. Its mobility in soil and water is influenced by its physicochemical properties, such as water solubility and its tendency to adsorb to soil particles.

The persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount to degrade. While the specific half-life of this compound in soil and water has not been reported, it can be inferred that its persistence will be influenced by microbial activity, sunlight exposure, and chemical conditions.

The mobility of organic compounds in soil is often related to their soil sorption coefficient (Koc), which describes their tendency to bind to soil organic matter. Compounds with high Koc values are less mobile and more likely to remain in the soil, while those with low Koc values are more mobile and can potentially leach into groundwater. The mobility of solutes in soil can also be affected by factors such as the presence of preferential flow paths. nih.gov The relatively nonpolar nature of this compound suggests that it would have a moderate to high affinity for organic matter in soil, which would limit its mobility.

Table 3: Estimated Physicochemical Properties and Environmental Fate of this compound

PropertyEstimated Value/BehaviorImplication for Environmental Fate
Water Solubility LowLimited transport in aqueous phase.
Vapor Pressure ModeratePotential for volatilization from soil and water surfaces.
Log Kow High (estimated)Tendency to partition into organic matter and biota.
Soil Sorption (Koc) Moderate to High (inferred)Limited mobility in soil; likely to adsorb to soil organic carbon.

The values in this table are estimated based on the structure of this compound and the properties of similar compounds, as specific experimental data is not available.

Future Directions and Emerging Research Areas

Development of Advanced Synthetic Methodologies for Selective Formation

The precise and selective synthesis of trisulfides, particularly unsymmetrical ones, remains a significant challenge in organic chemistry. Future research will likely focus on developing novel, high-yield synthetic routes to diisopropyl trisulfide and related compounds under mild, environmentally friendly conditions. A key goal is to achieve high selectivity to avoid the formation of disulfides, tetrasulfides, and other polysulfide byproducts. rsc.org

Emerging strategies that could be adapted for this compound synthesis include:

Catalyst-Free Synthesis: Methods using reagents like sodium sulfide (B99878) (Na₂S) as a sulfur-transfer agent offer a green chemistry approach, avoiding the need for catalysts or additives and allowing for selectivity based on reaction conditions like temperature and solvent. rsc.org

Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate reactions between alkyl halides and sulfide salts in biphasic systems, potentially offering a rapid and efficient route to symmetrical disulfides and extendable to trisulfides.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improving safety and scalability for the synthesis of symmetrical di- and trisulfides.

Electrochemical Methods: Electrochemically initiated polymerization of cyclic trisulfides represents an innovative approach that avoids hazardous chemical initiators and allows for precise control over the sulfur chain length.

These advanced methodologies could pave the way for more efficient and scalable production of this compound, enabling further research into its properties and applications.

Table 1: Emerging Synthetic Methodologies for Trisulfides
MethodologyKey Reagents/ConditionsPotential Advantages for this compound SynthesisReference
Sulfur-Transfer AgentSodium Sulfide (Na₂S), controlled temperature and solventHigh selectivity, mild conditions, catalyst-free, environmentally friendly. rsc.org
Flow SynthesisPhase-transfer catalysis in a continuous flow reactorEnhanced safety, scalability, and precise control over reaction parameters.
Electrochemical SynthesisElectrochemically initiated ring-opening polymerization of cyclic monomersAvoids hazardous chemical initiators, improved safety profile.
Thiosulfonate IntermediatesReaction of a thiol with a SuFEx reagent, followed by couplingHigh chemoselectivity for unsymmetrical disulfides, adaptable for trisulfides.

Elucidation of Complex Biological Roles in Model Organisms

Organic polysulfides are increasingly recognized for their significant roles in biology, largely linked to their ability to release hydrogen sulfide (H₂S), a key gasotransmitter. acs.org While the biological activities of compounds like DATS from garlic are well-documented, the specific roles of this compound are yet to be explored. Future research is needed to investigate its potential physiological functions in model organisms.

Key research areas include:

H₂S Donation and Signaling: Investigating the capacity of this compound to release H₂S in the presence of biological thiols like glutathione (B108866). acs.org This would be the first step in determining its potential role in redox signaling and cellular protection. nih.gov

Interaction with Ion Channels: Many organic polysulfides are known to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel by interacting with cysteine residues. frontiersin.org Studies on model organisms could elucidate whether this compound acts as a modulator of TRPA1 or other ion channels, which could have implications for sensory perception and inflammation.

Antioxidant and Pro-oxidant Effects: Polysulfides can act as potent antioxidants by scavenging reactive oxygen species. nsf.gov Conversely, they can also induce oxidative stress in cancer cells, contributing to anti-proliferative effects. rsc.org The specific antioxidant profile of this compound needs to be characterized.

Antimicrobial Properties: The antibacterial and antifungal properties of garlic-derived trisulfides are well-established. pharmatutor.org Future studies should screen this compound against a panel of pathogenic microbes to determine its potential as an antimicrobial agent.

Integration of Multi-Omics Approaches in Biosynthetic Pathway Discovery

The natural origin of this compound is not well-established, though related propyl trisulfides are found in plants of the Allium genus. hmdb.ca Discovering the potential biosynthetic pathways in plants or microorganisms requires a modern, systems-biology approach. The integration of genomics, transcriptomics, and metabolomics (multi-omics) offers a powerful strategy for untargeted pathway discovery. nih.govrsc.org

Future research could involve:

Metabolomic Profiling: Screening various plant species or microorganisms for the presence of this compound and related sulfur compounds to identify potential producer organisms.

Transcriptomic Analysis: By correlating gene expression profiles with the abundance of the compound under different conditions, researchers can identify candidate genes involved in its biosynthesis. rsc.org

Genomic Association Studies: Once candidate organisms are identified, genome sequencing can reveal gene clusters associated with sulfur metabolism, providing clues to the enzymatic machinery responsible for trisulfide formation. nih.gov

Such studies would not only reveal the origins of this compound but also provide genetic targets for metabolic engineering to enhance its production. researchgate.net

Applications in Advanced Analytical Chemistry for Complex Sample Analysis

The accurate detection and quantification of volatile sulfur compounds like this compound in complex matrices such as food, environmental, or biological samples is a significant analytical challenge. Future research will focus on developing and applying advanced analytical techniques to better understand the occurrence and distribution of this compound.

Emerging applications include:

High-Resolution Mass Spectrometry: Techniques like Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) can be optimized for the sensitive and selective detection of this compound in food volatiles or biological fluids.

Stable Isotope Labeling: The synthesis of isotopically labeled this compound (e.g., using ³⁴S or ¹³C) would enable its use as an internal standard for precise quantification in complex samples through isotope dilution mass spectrometry.

Sensor Development: The creation of novel chemical sensors or biosensors designed for the real-time monitoring of trisulfides could have applications in food quality control and environmental monitoring.

These analytical advancements are crucial for accurately assessing human exposure to this compound and for quality control in industries where it might be used as a flavoring agent.

Enhanced Computational Modeling for Predicting Chemical Behavior

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering insights that can guide experimental research. For this compound, enhanced computational modeling represents a key area for future investigation.

Specific research directions include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT), researchers can model the reaction pathways of this compound with biological nucleophiles, such as thiols, to predict its H₂S-releasing capabilities and relative reactivity compared to other polysulfides. acs.orgchemrxiv.org

Molecular Docking: Computational models can simulate the interaction of this compound with protein targets, such as enzymes or ion channels. researchgate.net This can help predict its potential biological activities and guide the design of functional experiments.

Predicting Physicochemical Properties: Advanced modeling can be used to accurately predict properties such as bond dissociation energies, which are critical for understanding the stability and antioxidant potential of trisulfides. nsf.gov For instance, the central S-S bond in a trisulfide is significantly weaker than the S-S bond in a disulfide, influencing its chemical behavior.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and related compounds with specific biological activities, accelerating the discovery of new applications.

These computational approaches can significantly reduce the time and resources required for experimental studies by prioritizing the most promising research avenues. nih.gov

Q & A

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Apply quantitative SAR (QSAR) models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Validate with leave-one-out cross-validation (LOOCV) and compare against experimental IC50_{50} datasets. Use X-ray crystallography to confirm stereochemical effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.